molecular formula C4H5Cl2N3O B3032888 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol CAS No. 61531-88-2

2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol

Cat. No.: B3032888
CAS No.: 61531-88-2
M. Wt: 182.01 g/mol
InChI Key: DVWDSBNSSXAUSN-UHFFFAOYSA-N
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Description

2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the triazole ring and an ethan-1-ol group attached to the nitrogen atom at the 1 position of the triazole ring. Triazoles are known for their diverse biological activities and are used in various fields including medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with ethylene oxide under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorine atoms on the triazole ring can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This is particularly relevant in its antimicrobial and antifungal activities, where the compound inhibits the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A parent compound with a similar structure but lacking the chlorine atoms and ethan-1-ol group.

    3,5-Dichloro-1H-1,2,4-triazole: Similar to the compound but without the ethan-1-ol group.

    2-(1H-1,2,4-Triazol-1-yl)ethanol: Similar but without the chlorine atoms on the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(3,5-dichloro-1,2,4-triazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl2N3O/c5-3-7-4(6)9(8-3)1-2-10/h10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWDSBNSSXAUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N1C(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631794
Record name 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61531-88-2
Record name 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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